![molecular formula C16H20N2 B3163182 (4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine CAS No. 883534-29-0](/img/structure/B3163182.png)
(4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Catalysis
A study detailed the development of a multi-component tether catalysis one-pot protocol for the synthesis of highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles. The protocol showcased the decarboxylation reaction's significance in synthesizing pyridin-2-ylmethyl-substituted heterocycles, demonstrating the chemical's versatility in complex chemical syntheses (Li et al., 2019).
Coordination Chemistry and Material Science
Research highlighted the synthesis of new unsymmetrical N-capped tripodal amines and their application in forming Cu(II) complexes. These complexes displayed diverse chelate ring sequences around the metal ions, indicating the potential of (4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine derivatives in forming structurally diverse and potentially functional coordination complexes (Keypour et al., 2015).
Luminescent Materials
The compound has been used in constructing helical silver(I) coordination polymers. The study revealed that these polymers displayed solid-state luminescent emission intensities, suggesting potential applications in creating luminescent materials (Zhang et al., 2013).
Spin Crossover Complexes
The chemical was involved in synthesizing polynuclear spin crossover complexes. These complexes exhibited fascinating magnetic properties, suggesting their potential use in magnetic materials and devices (Boldog et al., 2009).
Pharmacological Research
The compound, as part of N-(pyridin-3-ylmethyl)-2-aminothiazoline derivatives, was investigated for its anticholinesterase and antiradical activity. This research highlighted its potential in designing multifunctional agents for treating neurodegenerative diseases (Makhaeva et al., 2017).
Coordination Complexes and Magnetism
Studies have explored the synthesis and characterization of manganese(II) complexes of 2-aminomethylpyridine-derived ligands bearing a methoxyalkyl arm. These complexes, with their unique structural and magnetic properties, could find applications in magnetic materials or catalysis (Wu et al., 2004).
Antioxidant and Enzyme Inhibitory Activities
The compound has been evaluated for its antioxidant activity and acetylcholinesterase inhibitory properties, showing potential for the design and development of new molecules with dual activity for therapeutic applications (Méndez & Kouznetsov, 2015).
Photophysical Properties
Research has been conducted on zinc(II) coordination polymers constructed from mixed isophthalic acid and flexible unsymmetrical bis(pyridyl) ligands, including this compound. These polymers have been studied for their luminescent properties, suggesting applications in optical materials (Zhao et al., 2015).
Sensor Applications
A study on a copper(II) complex of a derivative of this compound showcased its application as a new fluorescent sensor for dopamine, indicating the compound's potential in sensor technologies (Khattar & Mathur, 2013).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to explain its mode of action. Like many amines, it could potentially interact with various biological targets such as receptors or enzymes, leading to changes in cellular function .
Biochemical Pathways
Given its structural similarity to other pyridine derivatives, it might interact with similar biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-Isopropylbenzyl)(pyridin-4-ylmethyl)amine
Therefore, its impact on bioavailability is currently unknown .
Future Directions
properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-N-(pyridin-4-ylmethyl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-13(2)16-5-3-14(4-6-16)11-18-12-15-7-9-17-10-8-15/h3-10,13,18H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRFQUFONLSSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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